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Compound of Interest

Compound Name: Adipate(1-)

Cat. No.: B1229196

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the determination of adipate
plasticizer migration from food contact materials (FCMs) into food or food simulants. The
protocols described herein are compiled from established analytical practices and regulatory
guidelines, ensuring robust and reliable results for safety and compliance testing.

Introduction

Adipate esters, such as di(2-ethylhexyl) adipate (DEHA), are commonly used as plasticizers to
impart flexibility to polymer packaging materials like polyvinyl chloride (PVC) films.[1] Due to
their chemical nature, these compounds are not covalently bound to the polymer matrix and
can migrate into foodstuffs upon contact.[2] Monitoring the levels of adipate migration is crucial
for ensuring food safety and complying with regulatory limits set by bodies such as the
European Union (EU) and the U.S. Food and Drug Administration (FDA).[3][4][5]

This document outlines the primary techniques for quantifying adipate migration, with a focus
on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass
spectrometry (LC-MS/MS), which are widely employed for their sensitivity and selectivity.[6][7]

[8][°]

Experimental Workflow for Adipate Migration
Analysis
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The overall process for determining adipate migration involves a series of sequential steps,
from sample preparation and migration testing to analytical quantification. The following
diagram illustrates a typical workflow.

Click to download full resolution via product page

Caption: A generalized workflow for the analysis of adipate migration from food packaging.

Quantitative Data Summary

The following table summarizes quantitative data on adipate migration from various studies,
highlighting the packaging material, food simulant, testing conditions, and the analytical method
used.
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Experimental Protocols
Protocol 1: Migration Testing Using Food Simulants

This protocol is based on general principles outlined in EU and FDA guidelines for migration

testing.[4][11]
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. Selection of Food Simulants:
Aqueous, non-acidic foods (pH > 4.5): Distilled water or water of equivalent quality.
Acidic foods (pH < 4.5): 3% (w/v) acetic acid in aqueous solution.

Alcoholic foods: 10% or 20% (v/v) ethanol in agueous solution, depending on the alcohol
content of the food.

Fatty foods: Food simulant D2 (vegetable oil) or alternative fatty food simulants like 95%
ethanol or isooctane.

. Migration Cell Setup:
Cut a piece of the food packaging material of a known surface area (e.g., 1 dm2).
Place the sample in a migration cell or a glass container.

Add a defined volume of the selected food simulant to achieve a surface area-to-volume
ratio of 6 dm?/L, unless otherwise specified.

. Incubation:
Seal the migration cell to prevent evaporation of the simulant.

Incubate at controlled temperature and time conditions that represent the intended use and
storage of the food product. Common testing conditions include:

o 10 days at 40°C for long-term room temperature storage.[4][11]

o 2 hours at 70°C for hot-fill applications.

o For refrigerated or frozen applications, a test temperature of 20°C is recommended.[4]
. Sample Collection:

After incubation, cool the migration cell to room temperature.

Remove the food packaging material.
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e The food simulant containing the migrated adipates is now ready for extraction and analysis.

Protocol 2: Sample Preparation and Extraction

This protocol describes the extraction of adipates from food simulants prior to chromatographic
analysis.

1. Liquid-Liquid Extraction (LLE): (Primarily for aqueous simulants)

o Transfer a known volume of the food simulant to a separatory funnel.

e Add a suitable organic solvent such as dichloromethane or a hexane/diethyl ether mixture.
o Shake vigorously for several minutes and allow the layers to separate.

o Collect the organic layer. Repeat the extraction process two more times with fresh solvent.
o Combine the organic extracts and dry over anhydrous sodium sulfate.

o Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle
stream of nitrogen.

e The concentrated extract is ready for GC-MS or LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE): (For cleanup and concentration)

» Condition an appropriate SPE cartridge (e.g., C18 for aqueous samples, or specific
cartridges like Oasis MAX for more complex matrices) with a suitable solvent.[10]

» Load the food simulant or the diluted fatty food simulant onto the cartridge.
e Wash the cartridge with a weak solvent to remove interferences.
o Elute the adipates with a stronger organic solvent.

o Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Protocol 3: GC-MS Analysis of Adipates
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This protocol provides a general procedure for the quantification of adipates using GC-MS.
1. Instrumentation:
e Gas chromatograph coupled with a mass spectrometer (GC-MS).

e A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane
column, is commonly used.[12]

2. GC Conditions (Example):
« Injector Temperature: 250°C
 Injection Mode: Splitless
e Oven Temperature Program:
o Initial temperature: 60°C, hold for 1 minute.
o Ramp to 280°C at 10°C/min.
o Hold at 280°C for 10 minutes.
e Carrier Gas: Helium at a constant flow rate.
3. MS Conditions (Example):
 lonization Mode: Electron lonization (El) at 70 eV.

e Acquisition Mode: Selected lon Monitoring (SIM) for higher sensitivity and selectivity. Monitor
characteristic ions for each target adipate. For DEHA, characteristic ions might include m/z
129 and 57.0.[6]

e Mass Range (for full scan): 50-500 amu.
4. Calibration and Quantification:

o Prepare a series of calibration standards of the target adipates in a suitable solvent.
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« Inject the standards to generate a calibration curve.
« Inject the prepared sample extracts.

e Quantify the adipate concentration in the samples by comparing their peak areas to the
calibration curve.

Signaling Pathway and Logical Relationship
Diagrams

The following diagram illustrates the logical relationship between the key stages of adipate
migration analysis, emphasizing the critical parameters at each step.
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Caption: Logical flow of adipate migration analysis from setup to result.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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